molecular formula C8H11BO2 B067271 2,3-Dimethylphenylboronic acid CAS No. 183158-34-1

2,3-Dimethylphenylboronic acid

Cat. No. B067271
M. Wt: 149.98 g/mol
InChI Key: ZYYANAWVBDFAHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acid derivatives, including 2,3-Dimethylphenylboronic acid, often involves organometallic reactions where aryl halides are coupled with boronic acids under the influence of a catalyst. For instance, the Suzuki coupling reaction is a prevalent method for synthesizing arylboronic acids, which might be applicable to 2,3-Dimethylphenylboronic acid as well. Additionally, direct borylation of aromatic compounds using borylation agents under specific conditions can also lead to the formation of such compounds.

Molecular Structure Analysis

The molecular structure of 2,3-Dimethylphenylboronic acid is characterized by the presence of a boron atom covalently bonded to two hydroxyl groups and a phenyl ring substituted at the 2 and 3 positions by methyl groups. This structure is pivotal for its reactivity and interaction with other molecules. X-ray crystallography and NMR spectroscopy are commonly used techniques to elucidate the structure of boronic acid derivatives, offering insights into the bond lengths, angles, and overall geometry of the molecule.

Chemical Reactions and Properties

2,3-Dimethylphenylboronic acid participates in various chemical reactions, notably in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a boron source for forming carbon-carbon bonds. Its chemical properties are significantly influenced by the boron atom, which can undergo trigonal planar to tetrahedral transitions upon binding to nucleophiles. This behavior is crucial for its role in dynamic covalent chemistry and the formation of boronate esters.

Physical Properties Analysis

The physical properties of 2,3-Dimethylphenylboronic acid, including melting point, boiling point, and solubility in different solvents, are essential for its handling and application in synthesis. Its stability in the presence of air and moisture, crystalline structure, and phase behavior under various temperatures are also significant characteristics that impact its utility in chemical processes.

Chemical Properties Analysis

Chemically, 2,3-Dimethylphenylboronic acid exhibits typical boronic acid reactivity, such as forming cyclic esters with diols and participating in condensation reactions. Its electron-deficient boron atom makes it a Lewis acid, allowing it to interact with Lewis bases, which is a foundational aspect of its reactivity in organic synthesis. The compound's pKa values and its behavior in different pH environments also dictate its reactivity and compatibility with various reaction conditions.

For detailed studies and further information on 2,3-Dimethylphenylboronic acid, including its synthesis, molecular structure, and properties, the following references provide comprehensive insights:

Scientific Research Applications

  • Synthesis of Alkyl-Phenylboronic Acids : Alkyl-phenylboronic acids, including derivatives like 2,3-Dimethylphenylboronic acid, are utilized in the electronics, chemistry, medicine, and biology sectors. They play a significant role in glucose sensors and as intermediates in medicinal compounds. Improved synthesis processes, like the "one-pot" method, have been developed for efficient production (Deng et al., 2009).

  • Suzuki Cross-Coupling Reactions : These compounds are employed in Suzuki cross-coupling reactions. For instance, 3,5-Dimethylphenylboronic acid has been used in the Suzuki reaction for the preparation of bis(3,5-dimethylphenyl)borinic acid, highlighting its utility in organic synthesis (Winkle & Schaab, 2001).

  • Carboxylation Reactions : Arylboronic acids' esters, such as those derived from 2,3-Dimethylphenylboronic acid, are catalyzed for carboxylation with CO2, providing a method for preparing functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).

  • Crystallization and Polymorph Control : They are used to study the additive crystallization approach for polymorph control in phenylboronic acids, contributing significantly to the understanding of crystallization processes in pharmaceuticals (Semjonova & Be̅rziņš, 2022).

  • Mass Spectrometry of Saccharides : Areneboronic acids, including 2,3-Dimethylphenylboronic acid, react with saccharides to form characteristic ions, useful for identifying sugars (Yang & Chen, 1993).

  • Extraction and Purification of Sugars : They are used in extracting sugars from hemicellulose hydrolysates, showing potential in the purification and concentration of sugars for fermentation processes (Griffin & Shu, 2004).

  • Palladium-Catalyzed Reactions : In the field of catalysis, they are integral in palladium-catalyzed coupling reactions, aiding in the development of efficient synthesis methods for organic compounds (Smith et al., 2004).

  • Fluorescent Probes : These compounds are used in developing near-infrared fluorescent probes for various applications like detecting benzoyl peroxide in samples and imaging in biosystems (Tian et al., 2017).

  • Vibrational Spectroscopy Studies : They are subjects of experimental vibrational spectroscopy, helping to understand the molecular structure and dynamics of these compounds (Parlak et al., 2015).

  • Experimental Oncology : Phenylboronic acid derivatives, including 2,3-Dimethylphenylboronic acid, have been investigated for their antiproliferative potential in cancer cell lines, showing promise as anticancer agents (Psurski et al., 2018).

  • Kinetics and Synthesis Studies : These compounds are also important in understanding the kinetics and synthesis of chromene derivatives, which are significant in drug development (Asheri et al., 2016).

  • Enantioselective Fluorosensing : They are used in synthesizing atropisomeric compounds for enantioselective fluorosensing, demonstrating their utility in chemical sensing technologies (Mei et al., 2006).

  • Carbohydrate Fluorescent Sensor Development : The synthesis of ethynylarylboronates, including derivatives of 2,3-Dimethylphenylboronic acid, facilitates the development of carbohydrate fluorescent sensors (Zheng et al., 2006).

  • Sugar Concentration in Fermentation : They assist in the concentration of sugars like xylose and glucose from hydrolysates, offering potential benefits in fermentation industries (Griffin, 2005).

  • Synthesis of Aryltellurium Compounds : These acids are also used in generating aryltellurium compounds, which have various applications in organic synthesis (Clark et al., 2002).

Safety And Hazards

2,3-Dimethylphenylboronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

(2,3-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYANAWVBDFAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378432
Record name 2,3-Dimethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylphenylboronic acid

CAS RN

183158-34-1
Record name 2,3-Dimethylphenylboronic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylphenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dimethylphenyl)boronic acid
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Synthesis routes and methods

Procedure details

To a solution of 3-bromo-o-xylene (500 mg, 2.7 mmol) in THF (15 mL) at −78° C. under N2 was slowly added 1.7 M tert-butyl lithium in pentane (1.77 mL, 3.0 mmol). This was stirred at −78° C. for 30 m. To the reaction mixture was added B(OiPr)3 (2.05 g, 11 mmol), and the reaction mixture was raised to 20° C. and stirred for 2 h. 3 N HCl (10 mL) was added to the reaction mixture and the acidic solution was stirred for 90 m. The reaction mixture was extracted using EtOAc (4×50 mL), and the organic solution was extracted using a 1 N solution of NaOH (100 mL). The aqueous solution was washed with Et2O (2×50 mL), acidified to pH 1 using concentrated HCl, and then extracted using EtOAc (4×50 mL). The organic solution was then washed with brine (100 mL), dried over MgSO4 and concentrated in vacuo to afford 2,3-dimethylphenylboronic acid compound (750 mg, 45%) as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.77 mL
Type
reactant
Reaction Step Three
Quantity
2.05 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
TV Nykaza, JC Cooper, G Li, N Mahieu… - Journal of the …, 2018 - ACS Publications
A main group-catalyzed method for the synthesis of aryl- and heteroarylamines by intermolecular C–N coupling is reported. The method employs a small-ring organophosphorus-based …
Number of citations: 124 pubs.acs.org
S Krajčovičová, R Jorda, D Vanda, M Soural… - European Journal of …, 2021 - Elsevier
Herein, we report an efficient synthetic approach towards trisubstituted imidazo [4,5-c]pyridines designed as inhibitors of Bruton’s tyrosine kinase (BTK). Two alternative synthetic routes …
Number of citations: 13 www.sciencedirect.com
Y Gao, J Xu, P Zhang, H Fang, G Tang, Y Zhao - RSC Advances, 2015 - pubs.rsc.org
A general method for the oxidative cyclization of 4-alkenoic acids with arylboronic acids has been developed. The reactions described provide a novel access to γ,γ-disubstituted …
Number of citations: 16 pubs.rsc.org
TV Nykaza, J Yang, AT Radosevich - Tetrahedron, 2019 - Elsevier
A method for the preparation of aryl- and heteroarylamine products by triethylphosphine-mediated deoxygenative coupling of nitroarenes and boronic acids is reported. This method …
Number of citations: 16 www.sciencedirect.com
V Arumugam, W Kaminsky, D Nallasamy - Green Chemistry, 2016 - pubs.rsc.org
One-pot, tandem C–H and N–H activation of acetanilides with aryl boronic acids to realize functionalized carbazoles was conveniently performed under aerobic conditions using a novel …
Number of citations: 31 pubs.rsc.org
V Polshettiwar, A Decottignies, C Len… - … & Sustainability Energy …, 2010 - Wiley Online Library
Carbon–carbon cross‐coupling reactions are among the most important processes in organic chemistry, and Suzuki–Miyaura reactions are among the most widely used protocols for …
D Kumar, K Kumari, P Singh - 2020 - chemrxiv.org
Boronic acids are widely used in various applications in view of their ability to recognize and bind at specific sites of the biological molecules to mimic several processes. Therefore, this …
Number of citations: 1 chemrxiv.org
B Patel, DM Zunk, DG Grant, S Rudrawar - ChemistrySelect, 2018 - Wiley Online Library
A soild‐supported 5‐iodouridine derivative underwent Suzuki‐Miyaura cross‐coupling reactions with various aryl/heteroarylboronic acids under microwave‐assisted ligand‐free …
CH Chuang - 2008 - ntrs.nasa.gov
This invention relates to processes for preparing asymmetrical biphenyl tetracarboxylic acids and the corresponding asymmetrical dianhydrides, namely 2,3,3',4'-biphenyl dianhydride (a…
Number of citations: 0 ntrs.nasa.gov
CB de Koning, JP Michael, AL Rousseau - Journal of the Chemical …, 2000 - pubs.rsc.org
Treatment of 2-(o-tolyl)- or 2-(3-methyl-2-pyridyl)-substituted indole-3-carbaldehydes with potassium tert-butoxide in DMF at 70–80 C with simultaneous irradiation from a 400 W high-…
Number of citations: 61 pubs.rsc.org

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